

The Endogenous Opioid [Met5]-Enkephalin: A Comprehensive Technical Guide on its Biological Role

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Compound of Interest

Compound Name: [Met5]-Enkephalin, amide TFA

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Met5]-enkephalin (Tyr-Gly-Gly-Phe-Met), an endogenous pentapeptide, is a key neuromodulator and neurotransmitter within the opioid system. Since its discovery, extensive research has elucidated its multifaceted role in a vast array of physiological and pathological processes. This technical guide provides an in-depth overview of the core biological functions of [Met5]-enkephalin, its synthesis, receptor interactions, signaling cascades, and its implications in therapeutic development. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this pivotal neuropeptide.

I. Synthesis, Distribution, and Metabolism

[Met5]-enkephalin is primarily synthesized from its precursor protein, proenkephalin.[1] The processing of proenkephalin yields multiple copies of [Met5]-enkephalin.[1] This endogenous opioid is widely distributed throughout the central and peripheral nervous systems, with high concentrations found in the striatum, cerebral cortex, hippocampus, thalamus, and the dorsal horn of the spinal cord.[1] It is also present in the adrenal medulla.[1]

The biological activity of [Met5]-enkephalin is tightly regulated by its rapid degradation by various enzymes known as enkephalinases. These include aminopeptidase N (APN), neutral endopeptidase (NEP), and dipeptidyl peptidase 3 (DPP3). The short half-life of [Met5]-enkephalin, on the order of minutes, necessitates its local action close to its site of release.

II. Receptor Binding and Affinity

[Met5]-enkephalin exerts its physiological effects primarily by binding to and activating two of the three major opioid receptors: the delta-opioid receptor (DOR) and the mu-opioid receptor (MOR).[1] It exhibits a higher affinity for the delta-opioid receptor.[2] The binding affinities of [Met5]-enkephalin to these receptors are crucial for its biological function and are quantified by the inhibition constant (K_i).

Receptor Subtype	Ligand	Species	K _i (nM)	Reference
Mu-Opioid Receptor (MOR)	[Met5]-enkephalin	Monkey	1.23	[3]
Delta-Opioid Receptor (DOR)	[Met5]-enkephalin	Monkey	~500	[3]
Mu-Opioid Receptor (μ1)	R-methadone (agonist)	N/A	3.0	[4]
Mu-Opioid Receptor (μ2)	R-methadone (agonist)	N/A	6.9	[4]

III. Endogenous Concentrations of [Met5]-Enkephalin

The concentration of [Met5]-enkephalin varies significantly across different tissues and fluids, reflecting its site-specific roles.

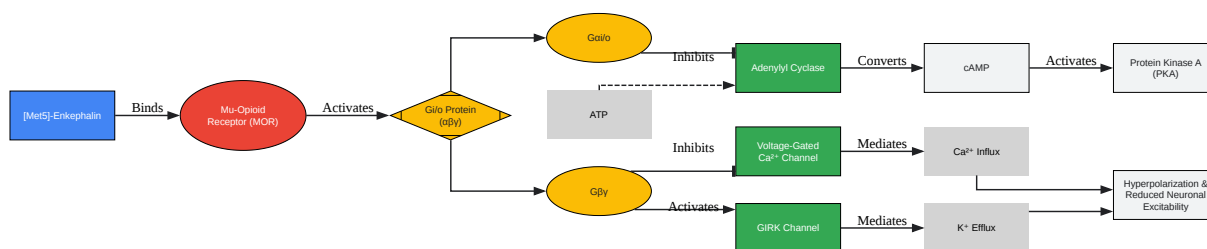
Tissue/Fluid	Species	Concentration	Reference
Guinea Pig Brain - Striatum	Guinea Pig	1150 ± 120 pmol/g	[5]
Guinea Pig Brain - Hypothalamus	Guinea Pig	780 ± 90 pmol/g	[5]
Guinea Pig Brain - Cerebral Cortex	Guinea Pig	80 ± 10 pmol/g	[5]
Rabbit Brain - Striatum	Rabbit	950 ± 110 pmol/g	[5]
Rabbit Brain - Hypothalamus	Rabbit	650 ± 80 pmol/g	[5]
Human Cerebrospinal Fluid (Ventricular)	Human	33.6 ± 5.1 pmol/liter	[6]
Human Cerebrospinal Fluid (Lumbar)	Human	48.3 ± 3.2 pmol/liter	[6]
Human Plasma	Human	14 to 140 pg/ml	[7]

IV. Signaling Pathways of [Met5]-Enkephalin

Upon binding to mu- and delta-opioid receptors, which are G-protein coupled receptors (GPCRs), [Met5]-enkephalin initiates a cascade of intracellular signaling events.[8][9][10] These receptors are coupled to inhibitory G-proteins (Gi/o).

A. Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the mu-opioid receptor by [Met5]-enkephalin leads to the dissociation of the G-protein into its G α i/o and G β \gamma subunits. The G α i/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The G β \gamma subunit directly interacts with and modulates ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.

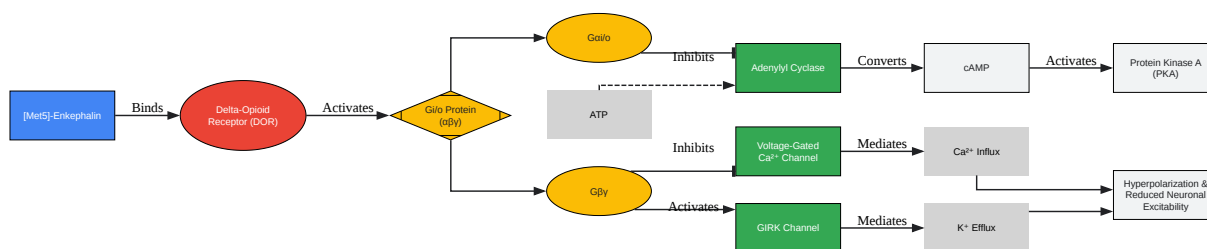


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Mu-Opioid Receptor Signaling Pathway

B. Delta-Opioid Receptor (DOR) Signaling Pathway

Similar to MOR signaling, the activation of the delta-opioid receptor by [Met5]-enkephalin also involves the Gi/o protein. The subsequent signaling cascade mirrors that of the MOR pathway, leading to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of VGCCs. This convergence of signaling pathways underlies the shared inhibitory effects of [Met5]-enkephalin on neuronal activity.



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Delta-Opioid Receptor Signaling Pathway

V. Physiological Roles of [Met5]-Enkephalin

The widespread distribution and potent neuromodulatory actions of [Met5]-enkephalin translate into a diverse range of physiological functions.

- **Pain Modulation:** [Met5]-enkephalin plays a critical role in the endogenous analgesic system. By acting on opioid receptors in the brain and spinal cord, it inhibits the transmission of nociceptive signals, thereby reducing the perception of pain.[8]
- **Immune System Regulation:** Opioid receptors are expressed on various immune cells, and [Met5]-enkephalin can modulate immune responses.[2][11] Its effects can be either pro- or anti-inflammatory depending on the context and concentration.
- **Neuroendocrine Function:** [Met5]-enkephalin is involved in the regulation of hormone release from the pituitary gland and adrenal glands.
- **Gastrointestinal Motility:** It influences gut motility and secretion, contributing to the regulation of digestive processes.[11]

- **Mood and Behavior:** Through its actions in limbic areas of the brain, [Met5]-enkephalin is implicated in the regulation of mood, anxiety, and reward pathways.

VI. Role in Disease and Therapeutic Potential

Dysregulation of the enkephalinergic system has been implicated in various pathological conditions, highlighting its therapeutic potential.

- **Chronic Pain:** Enhancing endogenous [Met5]-enkephalin signaling is a promising strategy for the development of novel analgesics with potentially fewer side effects than traditional opioids.
- **Cancer:** [Met5]-enkephalin, also known as opioid growth factor (OGF), has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anti-cancer agent.[\[11\]](#)
- **Inflammatory Diseases:** Given its immunomodulatory properties, targeting the [Met5]-enkephalin system could be beneficial in the treatment of inflammatory disorders.

VII. Experimental Protocols for the Study of [Met5]-Enkephalin

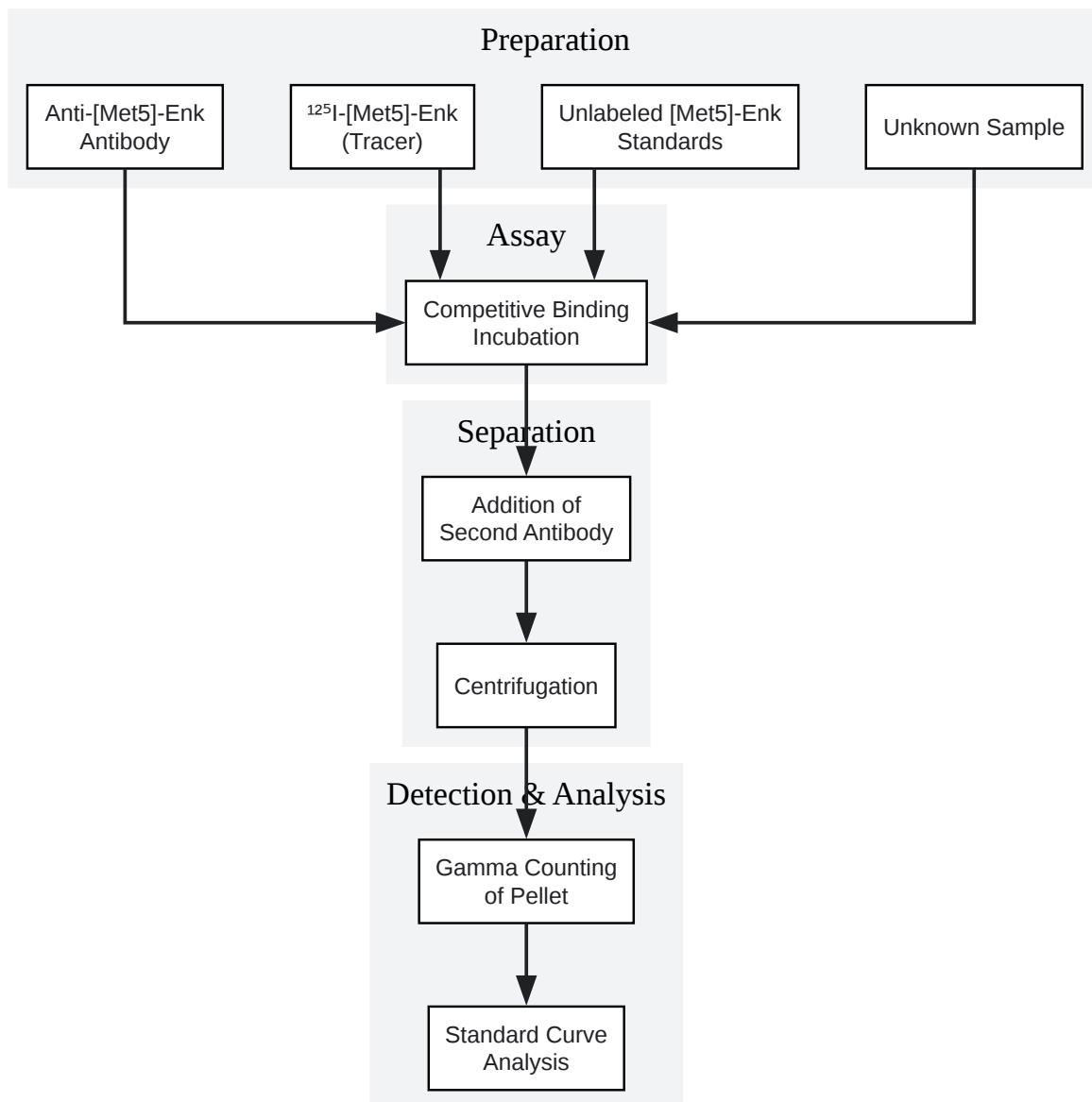
Accurate quantification and analysis of [Met5]-enkephalin are essential for understanding its biological roles. The following sections outline the methodologies for two key experimental techniques.

A. Radioimmunoassay (RIA) for [Met5]-Enkephalin Quantification

Principle: Radioimmunoassay is a highly sensitive technique that utilizes the competition between a radiolabeled antigen ([Met5]-enkephalin) and an unlabeled antigen (from the sample) for a limited number of antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of unlabeled antigen in the sample.

Detailed Methodology:

- **Antibody Production:** Polyclonal or monoclonal antibodies specific to [Met5]-enkephalin are raised in animals (e.g., rabbits) by immunization with a [Met5]-enkephalin-carrier protein conjugate.[\[12\]](#)
- **Radiolabeling:** [Met5]-enkephalin is radiolabeled, typically with Iodine-125 (^{125}I), to produce a tracer.
- **Standard Curve Generation:** A series of standards with known concentrations of unlabeled [Met5]-enkephalin are prepared.
- **Assay Procedure:**
 - A fixed amount of anti-[Met5]-enkephalin antibody and ^{125}I -[Met5]-enkephalin tracer are added to a set of tubes.
 - Known concentrations of unlabeled [Met5]-enkephalin standards or the unknown samples are added to respective tubes.
 - The mixture is incubated to allow for competitive binding. Incubation times can vary but are typically 12-24 hours at 4°C.
- **Separation of Bound and Free Antigen:** The antibody-bound complex is separated from the free (unbound) radiolabeled antigen. This is often achieved by adding a second antibody (precipitating antibody) that binds to the primary antibody, followed by centrifugation.[\[13\]](#)[\[14\]](#)
- **Measurement of Radioactivity:** The radioactivity of the precipitated pellet (bound fraction) is measured using a gamma counter.
- **Data Analysis:** A standard curve is plotted with the percentage of bound radioactivity against the concentration of the unlabeled standards. The concentration of [Met5]-enkephalin in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.



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Radioimmunoassay (RIA) Workflow

B. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for [Met5]-Enkephalin Quantification

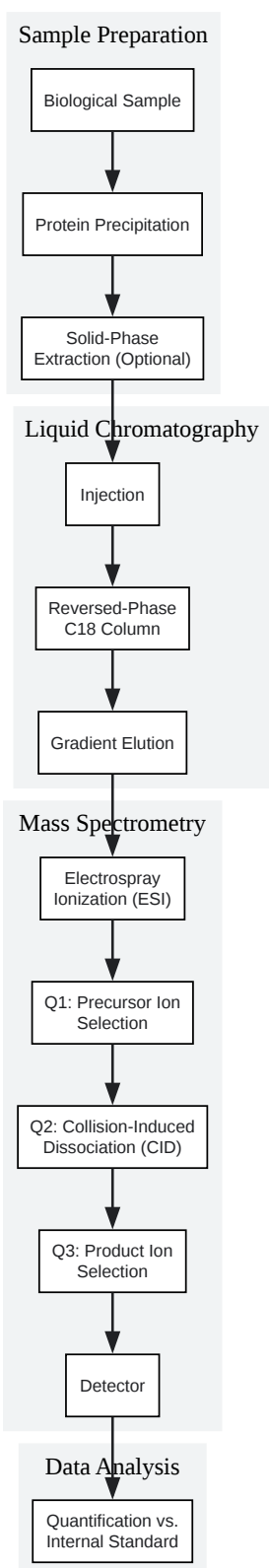
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique allows for the precise

identification and quantification of [Met5]-enkephalin in complex biological matrices.

Detailed Methodology:

- **Sample Preparation:** Biological samples (e.g., plasma, tissue homogenates) are first subjected to protein precipitation to remove larger molecules.^[15] This is typically done using organic solvents like acetonitrile or methanol. The supernatant is then collected and may be further purified using solid-phase extraction (SPE).
- **Liquid Chromatography (LC) Separation:**
 - The extracted sample is injected into an LC system.
 - A reversed-phase C18 column is commonly used for the separation of peptides.^[16]
 - A gradient elution is employed using two mobile phases, typically:
 - **Mobile Phase A:** Water with a small percentage of an ion-pairing agent like formic acid (e.g., 0.1%).^[16]
 - **Mobile Phase B:** An organic solvent like acetonitrile with the same concentration of the ion-pairing agent.^[16]
 - A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased to elute [Met5]-enkephalin from the column.
- **Mass Spectrometry (MS/MS) Detection:**
 - The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
 - In MRM, a specific precursor ion (the molecular ion of [Met5]-enkephalin) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3).

- Quantification:
 - An internal standard, often a stable isotope-labeled version of [Met5]-enkephalin, is added to the samples and standards at the beginning of the sample preparation process.
 - A calibration curve is generated by analyzing standards of known concentrations.
 - The concentration of [Met5]-enkephalin in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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LC-MS/MS Workflow for Quantification

VIII. Conclusion

[Met5]-enkephalin is a vital endogenous opioid peptide with a broad spectrum of biological activities. Its roles in pain modulation, immune regulation, and cell growth underscore its significance in both physiological homeostasis and disease. The continued exploration of its complex signaling pathways and the development of refined analytical techniques will undoubtedly pave the way for novel therapeutic strategies targeting the enkephalinergic system. This guide serves as a foundational resource for professionals dedicated to advancing our understanding and harnessing the therapeutic potential of this remarkable neuropeptide.

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